Higher Potency as a FosB Enzyme Inhibitor Compared to 1-Hydroxy-2-methylpropyl Analog
In a direct head-to-head comparison of FosB enzyme inhibition, (1-hydroxypropan-2-yl)phosphonic acid (compound 5 in the study) demonstrated superior potency to its close analog (1-hydroxy-2-methylpropyl)phosphonic acid (compound 1). The target compound inhibited FosB with a Ki1 of 0.43 ± 0.06 mM, whereas the analog was less effective with a Ki1 of 1.57 ± 0.37 mM [1]. This represents a 3.65-fold improvement in inhibitory potency.
| Evidence Dimension | Inhibitory Potency (Ki1) |
|---|---|
| Target Compound Data | 0.43 ± 0.06 mM |
| Comparator Or Baseline | (1-hydroxy-2-methylpropyl)phosphonic acid: 1.57 ± 0.37 mM |
| Quantified Difference | ~3.65-fold lower Ki (higher potency) |
| Conditions | Steady-state kinetic assay using L-cysteine as the nucleophilic substrate for S. aureus FosB enzyme. |
Why This Matters
For researchers developing FosB inhibitors to combat fosfomycin resistance, this compound provides a 3.65-fold more potent starting point than the bulkier analog, which can significantly impact the design of more effective adjuvants.
- [1] Travis, S., Green, K. D., Thamban Chandrika, N., Pang, A. H., Frantom, P. A., Tsodikov, O. V., Garneau-Tsodikova, S., & Thompson, M. K. (2023). Identification and analysis of small molecule inhibitors of FosB from Staphylococcus aureus. RSC Medicinal Chemistry, 14(5), 947-956. (Table 2) View Source
